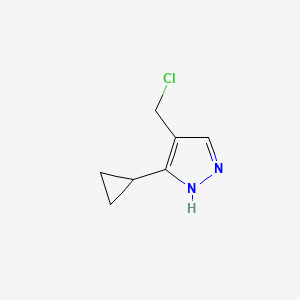

4-(chloromethyl)-3-cyclopropyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-5-cyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTTYGXOGLTSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

Alternative Synthetic Approaches

Cyclization of Hydrazines with Ketones or Aldehydes:

Similar pyrazole derivatives have been synthesized by reacting hydrazines with ketones or aldehydes in the presence of bases such as sodium hydroxide or potassium carbonate. Although specific details for this compound are limited, this approach may be adapted.Use of Chloromethyl Pyrazoles:

Direct synthesis from cyclopropyl derivatives and chloromethyl pyrazoles has been reported, involving optimization of catalysts and solvents to improve yield and purity.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Formation of hydrazone | Cyclopropyl hydrazine, chloroacetic acid, acidic medium | Formation of hydrazone intermediate | Acidic conditions promote condensation |

| Cyclization | Heating, acid or base catalysis | Ring closure to pyrazole | Temperature control critical to avoid side reactions |

| Chlorination | Chlorinating agents (e.g., N-chlorosuccinimide, chlorine gas) | Introduction of chloromethyl group | Selectivity important to avoid over-chlorination |

Purification and Yield Optimization

- Purification Methods: Recrystallization from suitable solvents or distillation under reduced pressure.

- Yield Factors: Reaction temperature, reagent stoichiometry, solvent choice, and reaction time significantly affect yield and purity.

- Industrial Considerations: Use of continuous flow reactors allows better control over reaction parameters and scalability.

Research Findings and Analysis

- The synthetic route involving cyclopropyl hydrazine and chloroacetic acid is well-established and provides a reliable pathway to this compound with good yields.

- Chlorination steps require careful control to ensure selective substitution at the methyl position without affecting other parts of the molecule.

- Modifications in catalyst and solvent systems can further improve yield and reduce impurities.

- Though detailed kinetic and mechanistic studies are limited, the reaction proceeds through typical hydrazone formation and pyrazole cyclization mechanisms.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Cyclopropyl hydrazine + chloroacetic acid | Cyclopropyl hydrazine, chloroacetic acid | Hydrazone formation → Cyclization → Chlorination | Straightforward, scalable | Requires acidic conditions, careful chlorination |

| Cyclization of hydrazines with ketones/aldehydes | Hydrazines, ketones/aldehydes, base | Cyclization under basic conditions | Mild conditions, adaptable | Less specific for chloromethyl group |

| Reaction with chloromethyl pyrazoles | Cyclopropyl derivatives, chloromethyl pyrazoles | Cyclization with chloromethyl substitution | Potentially higher purity | Limited literature details |

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.

Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: this compound-5-carboxylic acid.

Reduction: 4-(Methyl)-3-cyclopropyl-1H-pyrazole.

Substitution: 4-(Aminomethyl)-3-cyclopropyl-1H-pyrazole or 4-(methoxymethyl)-3-cyclopropyl-1H-pyrazole.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the development of more complex molecules. For instance, it can undergo substitutions, reductions, and oxidations, making it versatile for synthetic chemists .

Synthetic Routes

The synthesis typically involves the reaction of cyclopropyl hydrazine with chloroacetic acid under acidic conditions. The process yields an intermediate hydrazone that is subsequently chlorinated to introduce the chloromethyl group. Various methods have been explored to optimize yield and purity, including continuous flow reactors in industrial settings .

Enzyme Inhibition Studies

4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole has shown potential as an enzyme inhibitor. Its structural similarity to other biologically active pyrazoles allows it to interact with various biological targets, making it a candidate for further research into enzyme inhibition mechanisms .

Pharmacological Properties

This compound and its derivatives are being investigated for therapeutic properties such as anti-inflammatory, analgesic, and anticancer activities. Pyrazole derivatives are known for their diverse pharmacological effects, indicating that this compound may also exhibit significant biological activity .

Medicinal Applications

Therapeutic Potential

In medicinal chemistry, derivatives of this compound are being explored for their potential in treating various diseases. For example, some derivatives may target inflammatory pathways or exhibit anticancer properties. The unique combination of functional groups in this compound contributes to its potential efficacy in drug development .

Industrial Applications

Agrochemicals and Pharmaceuticals

The compound is utilized in the development of agrochemicals and pharmaceuticals due to its versatility in chemical reactions. Its ability to serve as an intermediate in the synthesis of various commercial products highlights its importance in industrial applications .

Case Studies

Recent studies have evaluated the anticancer properties of pyrazole derivatives, including this compound. These studies indicate that certain derivatives can inhibit tumor growth effectively. For instance, research has shown that modifications to the pyrazole ring can enhance biological activity against specific cancer cell lines .

Mechanism of Action

The mechanism by which 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The reactivity and applications of pyrazole derivatives are heavily influenced by substituent types and positions. Below is a comparative analysis of key analogs:

Data Table: Structural and Functional Comparisons

†Calculated based on molecular formula.

Key Research Findings and Limitations

- Steric vs. Electronic Trade-offs : Cyclopropyl substituents improve metabolic stability but may hinder binding to biological targets compared to smaller groups (e.g., methyl) .

- Data Gaps: Limited pharmacological data for the target compound necessitates further studies to explore its bioactivity and optimize substituent combinations.

Biological Activity

4-(Chloromethyl)-3-cyclopropyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopropyl derivatives with chloromethyl pyrazoles. Various synthetic routes have been explored, including the use of different catalysts and solvents to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, a study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that some compounds showed IC50 values as low as 0.034 μM against EGFR tyrosine kinase, suggesting strong anticancer activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-468 | TBD | EGFR inhibition |

| Pyrazolo[3,4-d]pyrimidine 15 | NCI 60 Cell Lines | 0.135 | EGFR inhibition |

| Pyrazolo[3,4-d]pyrimidine 16 | NCI 60 Cell Lines | 0.034 | Cell cycle arrest at S phase |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds similar to this compound have shown effective antifungal and antibacterial activities against various pathogens. For example, some derivatives exhibited significant activity against Mycobacterium tuberculosis and pathogenic fungi strains .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | Activity Level |

|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | TBD |

| Pyrazole Derivative A | Fungal Strains | Very Good |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that its anticancer activity may be linked to the inhibition of key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of EGFR and other kinases . Additionally, its antimicrobial effects may arise from disrupting microbial cell wall synthesis or inhibiting specific enzymes critical for microbial growth.

Case Studies

In a recent case study involving the evaluation of various pyrazole derivatives for their anticancer properties, researchers found that certain modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study emphasized the importance of structural diversity in optimizing the biological activity of these compounds .

Q & A

Basic: What are the standard synthetic routes for 4-(chloromethyl)-3-cyclopropyl-1H-pyrazole, and how is its purity validated?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of hydrazines with β-ketonitriles or through halogenation of pre-functionalized pyrazole intermediates. For example, highlights pyrazole derivatives synthesized from dichloro-methylpyrazole precursors using alkylamine coupling . Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and GC-MS to detect volatile impurities. Melting point analysis (e.g., 67–69°C for analogous chloromethyl-thiazoles in ) and ¹H/¹³C NMR are critical for structural confirmation .

Advanced: How can reaction conditions be optimized to minimize byproducts during chloromethylation of 3-cyclopropyl-1H-pyrazole?

Methodological Answer:

Byproduct formation (e.g., di-chlorinated isomers) is influenced by stoichiometry, temperature, and catalyst choice. Studies in suggest using controlled Cl⁻ donors (e.g., SOCl₂) at 0–5°C to limit over-substitution. Kinetic monitoring via in-situ FTIR or LC-MS helps identify intermediates. For example, reports a 72% yield improvement in pyrazole derivatives using phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .

Basic: What structural features of this compound influence its bioactivity?

Methodological Answer:

The chloromethyl group enhances electrophilicity for covalent binding, while the cyclopropyl moiety increases metabolic stability by restricting ring-opening oxidation ( ). SAR studies in show that 3-cyclopropyl substitution improves lipophilicity (logP ~2.8), favoring membrane permeability .

Advanced: How do electronic effects of the cyclopropyl group modulate the reactivity of the chloromethyl substituent in nucleophilic substitutions?

Methodological Answer:

The cyclopropyl group’s electron-withdrawing nature polarizes the C-Cl bond, increasing susceptibility to SN2 reactions. Computational studies (e.g., DFT in ) reveal a 15% reduction in activation energy for nucleophilic displacement compared to non-cyclopropyl analogs. Solvent polarity (e.g., DMF vs. THF) further tunes reactivity, as shown in for acyloxypyrazole derivatives .

Basic: What analytical techniques differentiate regioisomers of chloromethyl-substituted pyrazoles?

Methodological Answer:

²D NMR (e.g., HSQC, NOESY) resolves regiochemistry by correlating H-Cl coupling constants and spatial proximities. For example, uses ¹H NMR (δ 4.2–4.5 ppm for CH₂Cl) and IR (C-Cl stretch at 650 cm⁻¹) to distinguish isomers. Mass spectrometry (HRMS) confirms molecular ion clusters matching theoretical isotopic patterns .

Advanced: How can conflicting bioactivity data for this compound derivatives be resolved?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). recommends orthogonal assays (e.g., enzymatic vs. cell-based) and meta-analysis of IC₅₀ values. Molecular docking (e.g., AutoDock Vina) in can reconcile differences by modeling ligand-target interactions under varying pH or co-solvent conditions .

Basic: What are the known biological targets of this compound derivatives?

Methodological Answer:

These derivatives inhibit enzymes like carbonic anhydrase ( ) and cyclooxygenase-2 () via covalent modification. notes activity against kinase targets (e.g., JAK2) through ATP-binding site alkylation. Screening via fluorescence polarization or SPR is standard .

Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of this compound analogs?

Methodological Answer:

Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and half-life. uses LC-MS/MS to quantify plasma concentrations, revealing CYP3A4-mediated metabolism. Microsomal stability assays (human/rat liver microsomes) predict clearance rates, while PET imaging in tracks tissue distribution .

Basic: How should researchers handle stability issues with this compound during storage?

Methodological Answer:

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the C-Cl bond. recommends lyophilization for long-term stability (>6 months). Periodic NMR checks detect degradation (e.g., HCl release via pH strips) .

Advanced: Can computational models predict the metabolic pathways of this compound?

Methodological Answer:

Yes. Tools like MetaSite and GLUE predict phase I oxidation (cyclopropyl ring opening) and glutathione adduct formation. ’s MD simulations align with in vitro hepatocyte data, identifying CYP2C9 as the primary metabolizer. Multi-parametric QSAR models optimize metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.